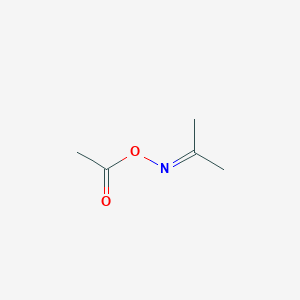

propan-2-one O-acetyl oxime

Description

Contextualization within the Field of Oxime Chemistry and O-Functionalized Oximes

Oximes, compounds containing the R1R2C=NOH functional group, have long been a cornerstone of organic chemistry. Their derivatives, particularly O-functionalized oximes where the hydroxyl hydrogen is replaced by another group, have garnered substantial interest due to their enhanced reactivity and synthetic utility. Propan-2-one O-acetyl oxime, with its acetyl group attached to the oxime oxygen, is a prime example of an O-acyl oxime. This seemingly minor modification dramatically alters the chemical behavior of the oxime moiety, transforming it into a reactive and versatile functional group. The N-O bond in O-acyl oximes is readily cleaved under various conditions, including transition metal catalysis, generating reactive intermediates that can participate in a wide array of chemical reactions. researchgate.net

Significance of O-Acetyl Oximes as Versatile Synthetic Intermediates and Reagents in Organic Synthesis

The significance of O-acetyl oximes, including this compound, lies in their ability to serve as precursors to a variety of valuable chemical structures. They are widely employed in the synthesis of nitrogen-containing heterocycles, a class of compounds with immense importance in medicinal and materials chemistry. researchgate.netorgsyn.org The O-acetyl group acts as an effective directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective introduction of new bonds at otherwise unreactive positions. nih.gov This strategy allows for the efficient construction of complex molecules from simple starting materials.

Furthermore, O-acetyl oximes can function as internal oxidants in catalytic reactions, avoiding the need for external oxidizing agents and leading to more atom-economical and environmentally friendly processes. researchgate.net Their ability to undergo transformations like the Beckmann rearrangement to form amides, and their use in the synthesis of pyridines and pyrroles, further underscores their versatility. rsc.orgorganic-chemistry.orgrsc.org

Overview of Current Research Trajectories and Academic Focus on this compound and Related Compounds

Current research on this compound and its analogues is focused on expanding their synthetic utility and developing novel catalytic systems for their transformation. A significant area of investigation involves their use in transition metal-catalyzed reactions, with researchers exploring different metals like palladium, rhodium, and copper to achieve new types of bond formations and construct diverse heterocyclic scaffolds. researchgate.netrsc.orgacs.orgresearchgate.net

Recent studies have highlighted the use of visible-light-mediated reactions for the synthesis of oxime esters, offering a milder and more sustainable approach. rsc.orgnih.gov Additionally, the development of one-pot multicomponent reactions involving O-acetyl oximes is a key focus, as these methods allow for the rapid and efficient assembly of complex molecules from simple precursors. nih.gov The exploration of O-acetyl oximes as directing groups in C-H activation continues to be a vibrant area of research, with the goal of developing highly selective and efficient methods for the synthesis of functionalized organic molecules. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | Propan-2-one, O-acetyloxime |

| CAS Number | 18312-45-3 |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.132 g/mol |

Data sourced from LookChem. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

(propan-2-ylideneamino) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZRHQOQCJMESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propan 2 One O Acetyl Oxime and Analogs

Classical Synthetic Pathways to O-Acyl Oximes

Traditional methods for the synthesis of O-acyl oximes, including propan-2-one O-acetyl oxime, have long been established in the field of organic chemistry. These pathways are characterized by their foundational reactions, which typically involve the direct functionalization of the oxime hydroxyl group.

Acylation of Ketoximes with Acylating Agents

The most direct route to O-acyl oximes is the acylation of a pre-formed ketoxime, such as propan-2-one oxime (acetoxime). This transformation is typically achieved by reacting the ketoxime with a suitable acylating agent. A variety of agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. google.comnih.gov For instance, the reaction of acetophenone (B1666503) oxime with various acylating agents can produce the corresponding O-acyl oxime esters. google.com

The reactivity of this process can be influenced by the nature of the acylating agent and the reaction conditions. While highly reactive acyl chlorides may proceed readily, the use of carboxylic acids often necessitates a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification. google.com The use of oximes as active esters in peptide synthesis is a well-documented application of this chemistry, although their reactivity sometimes requires the use of acid catalysts for efficient coupling. google.com More recently, methods have been developed for synthesizing O-acylhydroxamates by reacting oxime chlorides with carboxylic acids, offering another pathway to these structures. rsc.org

Alternative acylating agents, such as α-keto acids, have also been explored, expanding the toolkit for these syntheses. acs.org Visible-light-mediated three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters have emerged as a novel method for preparing a wide range of oxime esters under mild conditions. nih.gov

Table 1: Examples of Acylating Agents for Ketoxime Acylation

| Acylating Agent | Ketoxime Example | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride | Acetophenone Oxime | O-Acyl Oxime Ester | google.com |

| Carboxylic Acid / DCC | N-protected Amino Acid | Peptide | google.com |

| N-hydroxyphthalimide Ester | Benzaldehyde/Aniline | O-Acyl Oxime Ester | nih.gov |

Preparation via Reaction of Oximes with Organohalides under Basic Conditions

The classical synthesis of O-alkyl oximes, which are analogs of O-acyl oximes, involves the reaction of an oxime with an organohalide in the presence of a base. google.comgoogle.com A foundational example is the O-methylation of acetone (B3395972) oxime, which is achieved by treating the oxime with methyl iodide and sodium methoxide. google.comgoogleapis.com This method relies on the deprotonation of the oxime's hydroxyl group by the base to form a more nucleophilic oximate anion, which then displaces the halide from the organohalide.

Various bases can be used, including alkali metal alkoxides and hydroxides. google.comgoogle.com The choice of solvent and base is crucial for the reaction's success. For example, reacting an oxime with an organochloride and an alkali-metal hydroxide (B78521) in a non-aqueous, low molecular weight alcohol provides a simple one-step process for producing O-substituted oximes. google.com A study on the room-temperature synthesis of oxime ethers demonstrated the use of a super base to facilitate the reaction between various ketoximes and organohalides, yielding products like propan-2-one O-butyl oxime in high yield. nih.gov

This pathway is particularly useful for preparing O-alkyl and O-aryl oxime ethers. The process can sometimes be a two-step procedure where the oxime salt is first formed and purified before reacting with the organohalide in an aprotic-dipolar solvent. google.comgoogle.com

Table 2: Conditions for O-Alkylation of Oximes

| Oxime | Organohalide | Base | Product | Reference |

|---|---|---|---|---|

| Acetone Oxime | Methyl Iodide | Sodium Methoxide | Acetone O-methyl oxime | google.comgoogleapis.com |

| Acetone Oxime | n-Butyl Chloride | Super Base | Propan-2-one O-butyl oxime | nih.gov |

| 2-Acetylthiophene Oxime | n-Butyl Chloride | K₂CO₃ / KI / 18-crown-6 | O-Butyl-2-acetylthiophene oxime | nih.gov |

Modern and Catalytic Synthetic Approaches for Enhanced Efficiency

In response to the growing demand for sustainable and efficient chemical processes, modern synthetic approaches have been developed. These methods often offer significant advantages over classical techniques, including reduced reaction times, milder conditions, and improved yields.

Microwave-Assisted Synthesis of Oxime Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijsr.net The application of microwave irradiation to the synthesis of oxime derivatives has been shown to dramatically reduce reaction times from hours to minutes while often increasing product yields. ijsr.netdntb.gov.ua This technique has been successfully applied to the synthesis of chalcone (B49325) oxime derivatives and pyridoxal (B1214274) oxime derivatives. ijsr.netmdpi.com

The benefits of microwave heating stem from the direct and efficient transfer of energy to the reacting molecules. This rapid heating can lead to higher reaction rates and selectivities compared to conventional heating methods. rsc.org Both solvent-based and solvent-free microwave-assisted procedures have been developed, with the latter offering additional environmental benefits. dntb.gov.uamdpi.com For example, the quaternization of pyridoxal oxime with phenacyl bromides achieved excellent yields in 3-5 minutes in acetone and 7-10 minutes under solvent-free conditions. dntb.gov.uamdpi.com

Solvent-Free Procedures for Oxime Derivatization

Eliminating volatile organic solvents is a key principle of green chemistry. ijprajournal.com Solvent-free reaction conditions have been successfully developed for the synthesis of oximes and their derivatives. ijprajournal.comresearchgate.net These methods not only reduce environmental impact but can also simplify product purification.

Solvent-free synthesis of oximes can be achieved using catalysts like potassium fluoride (B91410) doped on an alumina-based material, leading to excellent yields. ijprajournal.com Mechanochemical methods, where mechanical force is used to induce chemical reactions, and microwave-assisted solvent-free syntheses have also proven effective. dntb.gov.uaresearchgate.net For instance, ZnO has been used as a mediator for the benzoylation of carvone (B1668592) oxime with acyl chlorides under solvent-free conditions, providing a green and direct route to carvone oxime esters. researchgate.net Similarly, pyridoxal oxime derivatives have been synthesized under solvent-free microwave conditions by grinding the reactants with silica (B1680970) gel before irradiation. mdpi.com Additive-free radical cascade reactions of oxime esters have also been reported, further highlighting the move towards simpler and cleaner reaction setups. acs.org

Table 3: Comparison of Conventional vs. Modern Synthetic Methods

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quaternization of Pyridoxal Oxime | Conventional | ~1 day | Lower | dntb.gov.uamdpi.com |

| Quaternization of Pyridoxal Oxime | Microwave (in solvent) | 3-5 min | up to 94% | dntb.gov.uamdpi.com |

| Quaternization of Pyridoxal Oxime | Microwave (solvent-free) | 7-10 min | up to 79% | dntb.gov.uamdpi.com |

| Synthesis of Chalcone Oximes | Conventional | Hours | Lower | ijsr.net |

Chemo- and Regioselective Functionalization Strategies

Advanced catalytic systems have enabled highly selective functionalization reactions of oximes and their derivatives, which are often challenging to achieve with classical methods. These strategies allow for the precise modification of specific positions within the molecule.

Transition metal-catalyzed C-H functionalization using the oxime group as an internal oxidant or directing group has become a powerful strategy. rsc.orgbohrium.com This approach avoids the need for external oxidants, leading to higher atom economy and reduced waste. rsc.org For example, copper-catalyzed reactions can achieve the functionalization of the α-C-H bond of ketoximes or direct the annulation of phenols with ketoximes via a dual C-H functionalization process. rsc.orgmdpi.com

Visible-light photoredox catalysis has also opened new avenues for the selective functionalization of O-acyl oximes. acs.org By using different copper-based photocatalysts, O-pentafluorobenzoyl ketone oximes can be selectively converted into either 3,4-dihydro-2H-pyrroles or γ-pentafluorobenzoyloxy ketones through iminyl radical-mediated intramolecular hydrogen atom transfer. acs.org Radical-based strategies have also been employed for the acylation of alkenes and the synthesis of complex heterocyclic structures from oxime esters. mdpi.comencyclopedia.pub These modern methods demonstrate a high degree of control over chemo- and regioselectivity, enabling the synthesis of complex molecules that would be difficult to access otherwise. columbia.edu

Preparation of Functionally Substituted this compound Derivatives

The synthesis of functionally substituted derivatives of this compound involves the introduction of various functional groups into the parent structure. These modifications can be targeted at either the acyl group or the propan-2-one backbone. The primary synthetic strategies include the direct acylation of propan-2-one oxime with functionalized acylating agents, the use of coupling agents to facilitate esterification with functionalized carboxylic acids, and the construction of the molecule from a pre-functionalized ketone.

A common and direct method for preparing O-acyl oximes is through the esterification of the corresponding oxime. organic-chemistry.org For this compound derivatives, this typically involves the reaction of propan-2-one oxime (acetoxime) with a suitable acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in an appropriate solvent like dichloromethane. rsc.org The reaction is often stirred at room temperature for an extended period to ensure completion. rsc.org For instance, aryl ketone O-acetyl oximes can be prepared by first reacting the corresponding ketone with hydroxylamine (B1172632) hydrochloride in ethanol (B145695) with pyridine (B92270) at elevated temperatures to form the ketoxime. acs.org The subsequent acetylation is then carried out to yield the final product. acs.org This two-step approach, starting from a functionalized ketone, allows for significant diversity in the final product. acs.orgwikipedia.orgbyjus.comthieme-connect.de

Another effective method involves the use of coupling agents to form the ester linkage between propan-2-one oxime and a functionalized carboxylic acid. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) niscpr.res.in and N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) have been successfully employed for the esterification of ketoximes. organic-chemistry.org This method is particularly useful for creating a wide range of iminoesters by reacting oximes with various carboxylic acids, including those with existing biological activity. niscpr.res.in

Metal-catalyzed reactions also provide pathways to functionalized oxime derivatives. For example, a copper–rhodium bimetallic catalytic system has been used in the synthesis of azaheterocycles from aryl ketone O-acetyl oximes. acs.org While the core of this research is further functionalization, the preparation of the starting O-acetyl oximes is a critical step, demonstrating the synthesis of derivatives with aryl and heteroaryl substituents. acs.org

The synthesis of oxime ethers, a related class of compounds, often involves the O-alkylation of the oxime with alkyl halides in a basic medium. acs.org While not producing O-acetyl derivatives directly, these methods highlight the reactivity of the oxime's hydroxyl group, which is central to the formation of O-acetyl oximes. The general synthesis of oximes is a well-established condensation reaction between a ketone or aldehyde and hydroxylamine. wikipedia.orgbyjus.comthieme-connect.denih.gov This fundamental reaction is the first step in multi-step syntheses of complex, functionally substituted O-acetyl oximes where the ketone itself bears the desired functional group. acs.orgresearchgate.net

The table below summarizes various synthetic approaches for preparing functionally substituted analogs and derivatives related to this compound, based on methodologies reported in the literature.

Table 1: Synthetic Methodologies for Functionally Substituted Oxime Derivatives

| Derivative Type | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl Ketone O-Acetyl Oximes | Aryl Ketone, Hydroxylamine Hydrochloride, Acetic Anhydride | 1. NH₂OH·HCl, Pyridine, EtOH, 60 °C; 2. Ac₂O, CH₂Cl₂ | Not specified | acs.org |

| O-Acyl Ketoximes | Ketoxime, Carboxylic Acid | N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI), 4-(dimethylamino)pyridine (DMAP), Room Temperature | High | organic-chemistry.org |

| Iminoesters from Tricyclic Oximes | Tricyclic Oxime, Carboxylic Acid (e.g., Naproxen, Ibuprofen) | N,N′-Dicyclohexylcarbodiimide (DCC) | 87.5-97.7% | niscpr.res.in |

| 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | 1-(1H-benzoimidazol-1-yl)propan-2-one oxime, Haloalkane/Benzyl halide | Not specified | Not specified | researchgate.net |

| General Ketoxime Acetates | Ketoxime, Acetic Anhydride | CH₂Cl₂, Room Temperature, 24 h | Not specified | rsc.org |

| Pivalates of Ketoximes | Ketoxime, Pivaloyl Chloride | Not specified | Good | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-tert-Butyl 2-(1-(acetoxyimino)ethyl)-1H-indole-1-carboxylate |

| 1-(1H-indol-2-yl)ethanone |

| 4-(dimethylamino)pyridine |

| Acetic Anhydride |

| Acetone |

| Acetoxime |

| anandamide |

| Benzimidazole |

| Bromoacetone |

| Butyl nitrite |

| Carbendazim |

| Carbon disulfide |

| di-tert-butyl dicarbonate |

| Dichloromethane |

| Diethyl oxalate |

| Dimethylglyoxime |

| Ethanol |

| Ethyl acetoacetate |

| Ethyl nitrite |

| Flurbiprofen |

| Hexafluoro-2-propanol |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Ibuprofen |

| Isobutyrophenone |

| Isobutyrophenone O-Acetyl Oxime |

| Isopropyl alcohol |

| Malononitrile |

| Methanol |

| Methyl nitrite |

| Morpholine |

| N,N'-dicyclohexylcarbodiimide |

| N-[3-(methylamino)propyl]-N'-ethylcarbodiimide hydrochloride |

| N-hydroxybenzotriazole |

| N-hydroxyphthalimide |

| N-hydroxysuccinimide |

| Naproxen |

| Pentachlorophenol |

| Pentafluorophenol |

| Phenacyl chloride |

| Propan-2-one |

| propan-2-one O-(6-(4-methoxyphenyl)-1-phenylhex-5-en-3-yl) oxime |

| propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime |

| Propiophenone |

| Pyridine |

| Salicylaldoxime |

| Sodium azide |

| Sodium ethanolate |

| Tetrahydrofuran (B95107) |

| Toluene |

| Triethylamine |

| Trifluoroperoxyacetic acid |

Mechanistic Investigations of Propan 2 One O Acetyl Oxime Reactivity

Homolytic Dissociation Pathways and Radical Generation

The relatively weak N-O bond in propan-2-one O-acetyl oxime allows for its homolytic cleavage under thermal or photochemical conditions, generating a pair of radical species. semanticscholar.orgmdpi.comnih.gov This process is a cornerstone of its utility in synthetic chemistry, providing access to highly reactive iminyl and oxygen-centered radicals.

N-O Bond Cleavage for Formation of Iminyl Radicals

The primary event in the homolytic dissociation of this compound is the cleavage of the N-O bond, which results in the formation of an iminyl radical and an acetoxy radical. semanticscholar.orgmdpi.com This bond scission can be initiated by heat or ultraviolet (UV) irradiation. semanticscholar.orgnih.gov The N–O bond in oxime esters is comparatively weak, with dissociation energies estimated to be around 33–37 kcal·mol⁻¹, making this fragmentation a facile process. mdpi.com

The generated propan-2-iminyl radical ((CH₃)₂C=N•) is a nitrogen-centered radical that can participate in a variety of subsequent reactions. mdpi.comthieme-connect.de The formation of this radical has been confirmed through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. semanticscholar.orgmdpi.com The stability and reactivity of the iminyl radical are influenced by the substituents on the imine carbon. In the case of this compound, the two methyl groups provide a degree of stabilization.

The generation of iminyl radicals from O-acetyl oximes has been established as a highly effective synthetic strategy. semanticscholar.orgmdpi.com This is partly because the partner radical, the acetoxy radical, readily undergoes further transformation, minimizing side reactions involving this species. semanticscholar.orgmdpi.com

Generation and Reactivity of Partner Oxygen-Centered Radicals

Upon homolytic cleavage of the N-O bond in this compound, an acetoxy radical (CH₃COO•) is formed as the partner to the iminyl radical. mdpi.comacs.org This oxygen-centered radical is highly unstable and rapidly undergoes decarboxylation, losing a molecule of carbon dioxide to generate a methyl radical (•CH₃). semanticscholar.orgmdpi.com

The rapid conversion of the acetoxy radical into a methyl radical and carbon dioxide is a key feature of using O-acetyl oximes as radical precursors. semanticscholar.orgmdpi.com This clean decomposition pathway prevents the acetoxy radical from participating in undesired side reactions, which simplifies the reaction mixture and often leads to higher yields of the desired products derived from the iminyl radical. The volatile nature of the final products, carbon dioxide and methane (B114726) (formed after the methyl radical abstracts a hydrogen atom), also facilitates product purification. semanticscholar.orgmdpi.com

Radical Cascades and Subsequent Transformations in Complex Reaction Systems

The iminyl and methyl radicals generated from the homolytic dissociation of this compound can initiate and participate in complex radical cascade reactions. These cascades involve a series of sequential radical reactions, often leading to the formation of complex molecular architectures from simple starting materials. cmu.edu

Iminyl radicals are known to undergo a variety of transformations, including:

Intramolecular cyclization: If the molecule contains an appropriately positioned unsaturated group, the iminyl radical can add to it, leading to the formation of cyclic compounds such as pyrrolines. thieme-connect.dersc.orgrsc.org For instance, an iminyl radical with a γ,δ-unsaturation can cyclize to form a five-membered ring. thieme-connect.de

Hydrogen atom transfer (HAT): Iminyl radicals can abstract hydrogen atoms from suitable donors, leading to the formation of an imine. semanticscholar.org

Intermolecular addition: These radicals can add to alkenes, initiating polymerization or leading to the formation of more complex adducts. researchgate.net

A notable application of these radical cascades is the synthesis of nitrogen-containing heterocycles. cmu.edu For example, the reaction of O-acetyl oximes with alkenes, initiated by the generated radicals, can lead to the formation of functionalized imines or, after further transformations, heterocyclic structures. researchgate.net Copper-catalyzed reactions have been shown to facilitate such transformations, where an α-iminyl radical can be generated via a 1,3-hydrogen atom transfer process. rsc.org

The versatility of this compound as a radical precursor is further highlighted in multicomponent reactions. For instance, a photoredox-catalyzed reaction involving O-acyl oximes, sulfur dioxide, and alkenes leads to the formation of sulfones through a radical cascade mechanism. acs.org

Nucleophilic and Electrophilic Reaction Modes

Beyond radical pathways, the oxime moiety in this compound can also engage in reactions involving nucleophiles and electrophiles, showcasing its chemical versatility.

Intermolecular and Intramolecular Nucleophilic Substitution Reactions

The carbon atom of the C=N bond in this compound is electrophilic and can be attacked by nucleophiles. ncert.nic.in This reactivity is similar to that of the carbonyl carbon in ketones. Nucleophiles can add to the C=N double bond, and depending on the reaction conditions and the nature of the nucleophile, this can lead to substitution products.

While direct intermolecular nucleophilic substitution at the sp²-hybridized carbon is not as common as at sp³-hybridized carbons, the oxime functionality can be involved in reactions with strong nucleophiles. For example, organometallic reagents like Grignard reagents can react with oxime derivatives. thieme-connect.de

Intramolecular nucleophilic attack can also occur if a nucleophilic group is present elsewhere in the molecule and is sterically positioned to react with the oxime carbon. Such reactions can lead to the formation of cyclic products. science.gov

Exploration of Electrophilic Activation of the Oxime Moiety

The oxime group in this compound can be activated by electrophiles. The nitrogen and oxygen atoms of the oxime have lone pairs of electrons and can therefore act as Lewis bases. nih.gov

Protonation or coordination of a Lewis acid to the oxygen atom can enhance the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. This activation is a key principle in reactions like the Beckmann rearrangement, although this is more commonly observed with other oxime derivatives. thieme-connect.de

The O-acetyl group itself can be considered an activating group. In palladium-catalyzed C-H functionalization reactions, O-acetyl oximes can serve as directing groups. nih.gov The oxime oxygen coordinates to the palladium catalyst, directing the functionalization to a nearby C-H bond. Following the reaction, the O-acetyl oxime group can be readily transformed into other functional groups like ketones, alcohols, or amines. nih.gov This demonstrates a mode of reactivity where the oxime moiety, activated by the metal, facilitates a transformation at another part of the molecule.

Rearrangement Reactions Involving the Oxime Functionality

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgbyjus.com In the case of this compound, this reaction is typically promoted by acidic conditions. The generally accepted mechanism involves the protonation of the hydroxyl group of the oxime, which creates a good leaving group. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of an alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration occurs in a concerted fashion with the expulsion of the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.orgscribd.com Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. byjus.commasterorganicchemistry.com

A computational study on the rearrangement of acetone (B3395972) oxime in what is known as the Beckmann solution (comprising acetic acid, hydrochloric acid, and acetic anhydride) revealed the involvement of three acetic acid molecules and a proton. wikipedia.orgscribd.com These solvent molecules stabilize the hydroxyl group as it departs. The methyl group migrates to the nitrogen in a concerted step as the hydroxyl group is expelled, forming an iminium ion. wikipedia.org Water then attacks the electrophilic carbon of this ion, and a proton is transferred back to acetic acid. wikipedia.org

The reaction is stereospecific for ketoximes, with the migrating group being anti to the leaving group. wikipedia.org Various acidic catalysts can be used to facilitate the rearrangement, including sulfuric acid, polyphosphoric acid, and hydrogen fluoride (B91410). wikipedia.org For O-acetyl oximes, the acetyl group itself can act as a leaving group, often facilitated by heating. masterorganicchemistry.com

Table 1: Key Mechanistic Steps in the Beckmann Rearrangement of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the oxime oxygen (or activation of the acetyl group). | Activated oxime |

| 2 | Concerted migration of an anti-periplanar alkyl group with cleavage of the N-O bond. | Nitrilium ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Protonated amide intermediate |

| 4 | Deprotonation and tautomerization. | N-methylacetamide |

Besides the Beckmann rearrangement, O-acetyl oximes can undergo other skeletal rearrangements, a notable example being the Neber rearrangement. slideshare.netwikipedia.org This reaction, typically base-induced, converts a ketoxime into an α-amino ketone. slideshare.netambeed.com The process begins with the conversion of the oxime to a better leaving group, such as a tosylate, although O-acetyl groups can also facilitate this reaction. wikipedia.orgyoutube.com A base then abstracts a proton from the α-carbon, forming a carbanion. This carbanion displaces the leaving group in an intramolecular nucleophilic substitution to form an azirine intermediate. wikipedia.orgyoutube.com Subsequent hydrolysis of the azirine yields the α-amino ketone. youtube.com It's important to note that the Beckmann rearrangement can sometimes be a competing side reaction. wikipedia.org Interestingly, the stereochemistry of the starting oxime does not appear to influence the outcome of the Neber rearrangement. youtube.com

Recent research has also explored metal-catalyzed skeletal rearrangements of O-acetyl oximes. For example, furyl-tethered O-acetyl oximes have been shown to rearrange in the presence of iron(III) chloride to produce substituted pyrroles. rsc.org In this case, the catalyst acts as a Lewis acid, activating the oxime nitrogen for nucleophilic attack. rsc.org Similarly, gold-catalyzed skeletal rearrangements of O-propargylic oximes have been reported to yield 2H-1,3-oxazine derivatives through N-O bond cleavage. rsc.orgresearchgate.net Tungsten carbene complexes have also been used to react with O-acetyl oximes to form substituted 2H-pyrroles. acs.orgsci-hub.se

Table 2: Comparison of Beckmann and Neber Rearrangements

| Feature | Beckmann Rearrangement | Neber Rearrangement |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, PPA) wikipedia.org | Base (e.g., alkoxide) slideshare.net |

| Starting Material | Oxime or O-acyl oxime wikipedia.orgmasterorganicchemistry.com | O-acylated/O-sulfonated ketoxime slideshare.netwikipedia.org |

| Key Intermediate | Nitrilium ion scribd.com | Azirine youtube.com |

| Final Product | Amide wikipedia.org | α-Amino ketone slideshare.net |

| Stereochemistry | Stereospecific (anti-migration) wikipedia.org | Not influenced by oxime stereochemistry youtube.com |

Redox Chemistry of the Oxime Group

The oxidation of oximes provides a direct route to nitrile oxides, which are highly reactive 1,3-dipoles. acs.org Due to their reactivity, nitrile oxides are typically generated in situ. acs.orgmdpi.com Various oxidizing agents can be employed for this transformation. Mild reagents like hypervalent iodine compounds, such as phenyliodine bis(acetate) (PIDA), are effective in converting oximes to nitrile oxides. acs.org These nitrile oxides can then readily participate in cycloaddition reactions with unsaturated carbon-carbon bonds. acs.org For instance, in the presence of an alkene, the oxidation of an oxime with PIDA leads to the formation of an isoxazoline. acs.org

The reduction of oximes is a common method for the synthesis of primary amines. sciencemadness.orgresearchgate.net A variety of reducing agents can be used, including sodium in ethanol (B145695). sciencemadness.orgdoubtnut.com The reduction of propan-2-one oxime (acetoxime) with sodium and ethanol yields propan-2-amine. doubtnut.com Catalytic hydrogenation is another important method for reducing oximes to amines. niscpr.res.in The mechanism of metal-catalyzed deoximation is thought to proceed through the initial cleavage of the N-O bond to form an imine, which is then hydrogenated to the corresponding amine. niscpr.res.in

The reduction of O-acetyl oximes to amines can also be achieved under mild conditions. For example, diborane (B8814927) in tetrahydrofuran (B95107) has been used to reduce oxime acetates to amines. researchgate.net It is noteworthy that under the same conditions, oximes themselves are reduced to hydroxylamines, not amines. researchgate.net This difference in reactivity is attributed to the coordination of borane (B79455) with one of the ester oxygens, which creates a good leaving group and facilitates an internal hydride transfer. researchgate.net The sodium borohydride/iodine system is another effective reagent for the reduction of O-acetyl oximes to their corresponding amines. researchgate.net

It is also possible to selectively reduce oximes to hydroxylamines, although this can be challenging due to the potential for over-reduction to the primary amine. nih.gov This over-reduction can occur either through the further reduction of the hydroxylamine (B1172632) or via the cleavage of the N-O bond to form an imine, which is then reduced. nih.gov

Isomerization Dynamics (E/Z Interconversion) and Stereochemical Control

Oximes with unsymmetrical substitution at the carbon atom can exist as two stereoisomers, designated as E and Z. numberanalytics.comthieme-connect.de The interconversion between these isomers, known as E/Z isomerization, is an important dynamic to consider, as the stereochemistry of the oxime can significantly influence its reactivity, particularly in reactions like the Beckmann rearrangement which requires a specific (anti) stereochemical arrangement. wikipedia.orgnumberanalytics.com

The barrier to inversion around the C=N double bond in oximes is generally high, making the isomers stable enough to be separated in many cases. organic-chemistry.orgthieme-connect.de However, E/Z isomerization can be promoted under certain conditions, such as by acid catalysis. researchgate.netoup.com Theoretical studies on the acid-promoted E/Z isomerization of acetaldoxime (B92144) in aqueous solution suggest that the mechanism involves the formation of a protonated oxime-water adduct. researchgate.net In this intermediate, rotation around the now single C-N bond is free, allowing for isomerization before the water molecule is eliminated to regenerate the oxime double bond. researchgate.net

Controlling the stereochemistry of oxime formation is crucial for stereospecific subsequent reactions. numberanalytics.commdpi.com The ratio of E and Z isomers formed during the synthesis of an oxime can be influenced by the reaction conditions and the structure of the starting carbonyl compound. numberanalytics.com In some cases, specific isomers can be synthesized selectively, or mixtures can be separated using techniques like chromatography. thieme-connect.detsijournals.com For instance, it has been shown that for certain ω-alkenyloximes, the E and Z isomers can react via completely different pathways upon heating, with one isomer undergoing cyclization to a cyclic nitrone while the other forms a fused isoxazolidine. maynoothuniversity.ie This highlights the critical role of stereochemical control in dictating the reactivity of oxime systems. maynoothuniversity.iersc.org

Kinetic and Thermodynamic Aspects of Isomer Interconversion

The stability and rate of interconversion between the (E) and (Z) isomers of an oxime derivative like this compound are governed by thermodynamic and kinetic parameters, respectively. While specific experimental data for this compound is not extensively documented in publicly available literature, general principles derived from related oxime systems provide significant insights.

Thermodynamic Control: Thermodynamic stability refers to the relative energy of the isomers. In many cases, one isomer is inherently more stable than the other due to factors like steric hindrance and electronic effects. For many oximes, the (E)-isomer is thermodynamically preferred. The equilibrium constant (K_eq) for the isomerization process reflects the relative thermodynamic stabilities of the two isomers at a given temperature. A K_eq greater than 1 indicates that the (Z) to (E) conversion is favored at equilibrium. The equilibrium between isomers is dynamic and can be influenced by temperature; changes in temperature can alter the position of the equilibrium and, consequently, the isomer ratio. researchgate.net

Theoretical calculations on related simple oxime systems in the ionized state suggest that the energy difference between isomers can be small. For instance, in an isolated aldehyde oxime fragment, the (Z)-isomer was found to be merely 0.1 kcal/mol lower in energy than the (E)-isomer. louisville.edu However, the introduction of different substituents, such as the acetyl group in this compound, will alter these relative energies.

Kinetic Control: The rate of interconversion is determined by the activation energy (Ea) of the isomerization process. A higher activation energy corresponds to a slower rate of interconversion. Theoretical calculations for the (E)-to-(Z) isomerization of a related ionized ketoxime have estimated this energy barrier to be around 18.5 kcal/mol. nih.gov The mechanism of interconversion can proceed through either a rotation around the C=N bond or a planar inversion at the nitrogen atom. Both pathways involve a high-energy transition state where the sp2 hybridization is disrupted.

The rate of this interconversion can be significantly influenced by catalysts. Acid catalysis is a common method to accelerate E/Z isomerization in oximes. researchgate.netmdpi.com The protonation of the oxime nitrogen facilitates rotation around the C=N bond by lowering the activation energy barrier. It has been noted that under certain catalytic reaction conditions, the interconversion of E/Z stereoisomers of O-acetylated oximes can be rapid.

It is also important to note that while one isomer may be thermodynamically more stable, the other, less stable isomer might react more quickly in a subsequent reaction. This is a classic example of kinetic versus thermodynamic control of a reaction product, where a faster-forming product (kinetic product) may not be the most stable one (thermodynamic product).

Influence of Reaction Conditions on Isomer Ratios

The ratio of (E) to (Z) isomers of this compound can be significantly affected by the conditions under which it is synthesized or handled. Key factors include the solvent, temperature, and the presence of catalysts.

Influence of Solvent: The polarity and hydrogen-bonding capability of the solvent can play a crucial role in determining the isomer ratio. Studies on analogous compounds, such as 1-phenylpropan-2-one oxime, have shown that dipolar aprotic solvents can significantly influence the E/Z ratio of the products of reductive acylation.

To illustrate this effect, the following table shows the impact of different solvents on the E/Z ratio of N-acetyl-(E)-β-arylenamides formed from the corresponding oxime. While not this compound itself, this data for a structurally related ketoxime derivative highlights the profound influence of the solvent environment.

Table 1: Effect of Solvent on the E/Z Isomer Ratio of a Related Acylated Oxime Product

| Solvent | Temperature (°C) | E/Z Ratio |

|---|---|---|

| Toluene | 60 | 0.9 |

| Acetic Acid | 60 | 0.9 |

| Acetonitrile | 60 | 1.3 |

| Ethyl Acetate (B1210297) | 60 | 1.4 |

| Dichloromethane | 40 | 1.8 |

| Dioxane | 60 | 2.2 |

| Tetrahydrofuran (THF) | 60 | 3.0 |

| N,N-Dimethylacetamide (DMAc) | 60 | 3.8 |

| N,N-Dimethylformamide (DMF) | 60 | 3.5 |

| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 60 | 4.2 |

| Hexamethylphosphoramide (HMPA) | 60 | 10.0 |

Data adapted from a study on the reductive acylation of 1-phenylpropan-2-one oxime. louisville.edu

As the data indicates, highly polar aprotic solvents like HMPA dramatically favor the formation of the (E)-isomer, suggesting significant stabilization of the transition state leading to this isomer or stabilization of the (E)-product itself through dipole-dipole interactions.

Influence of Temperature: Temperature is a critical parameter that affects both the rate of interconversion and the position of the equilibrium. researchgate.net Generally, at higher temperatures, there is sufficient thermal energy to overcome the activation barrier for isomerization, leading to a faster equilibration. The final isomer ratio at equilibrium will be dictated by the thermodynamic difference between the isomers (ΔG = -RTlnK_eq). If the reaction is under kinetic control, temperature can also affect the relative rates of competing formation pathways for the E and Z isomers. For instance, in the study related to Table 1, increasing the temperature from 60 °C to 80 °C in HMPA led to a decrease in the E/Z ratio, suggesting a complex interplay between kinetic and thermodynamic factors at different temperatures. louisville.edu

Influence of Catalysts: As previously mentioned, acids can catalyze the E/Z isomerization. researchgate.netmdpi.com Therefore, the pH of the reaction medium is a crucial factor. The synthesis of oximes and their derivatives often involves reagents that can also act as catalysts for interconversion. researchgate.net The choice of catalyst and its concentration can be used to control the isomer ratio, either by selectively promoting the formation of one isomer or by facilitating the equilibration to the thermodynamically more stable isomer.

Applications of Propan 2 One O Acetyl Oxime in Advanced Organic Synthesis

Heterocycle Synthesis via Oxime Ester Transformations

The construction of heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. Propan-2-one O-acetyl oxime serves as a key precursor in the synthesis of various nitrogen-containing heterocycles, offering efficient and often novel routes to these important molecular architectures.

While the direct use of this compound for furan (B31954) synthesis is less documented, its application in pyrrole (B145914) synthesis is more established. O-acyl oximes, in general, are valuable precursors for the generation of iminyl radicals, which can undergo cyclization reactions to form pyrrole rings. For instance, ketoximes can be converted into pyrrole derivatives. scilit.com The general strategy involves the reaction of O-substituted ketoximes with various coupling partners.

A notable example is the copper-catalyzed intermolecular synthesis of fused pyrroles by reacting α,β-unsaturated O-acetyl ketoximes with isoquinolinium N-ylides. researchgate.net This method provides access to complex heterocyclic systems under relatively mild conditions.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| α,β-Unsaturated O-acetyl ketoxime | Isoquinolinium N-ylide | Copper | Fused Pyrrole | Moderate to High | researchgate.net |

This table showcases a representative reaction for the synthesis of fused pyrroles using O-acetyl ketoximes.

O-acetyl oximes have been successfully employed in the synthesis of quinolines, a privileged scaffold in medicinal chemistry. One prominent method involves the photocyclization of substituted benzylidenecyclopentanone O-acetyloximes. nih.gov This reaction proceeds through a six-pi electron cyclization of an E- to Z-benzylidene isomer, forming a dihydroquinoline intermediate that aromatizes by eliminating acetic acid. nih.gov This photochemical approach offers a convenient route to variously substituted annulated quinolines. nih.gov

Iron-catalyzed intramolecular N-arylation of O-acetyl oximes derived from 2-biarylketones provides an efficient pathway to phenanthridine (B189435) derivatives. rsc.org This transformation involves the direct formation of a C-N bond and yields a range of substituted phenanthridines in moderate to excellent yields. rsc.org

| Starting Material | Reaction Type | Catalyst | Product | Yield | Reference |

| Substituted benzylidenecyclopentanone O-acetyloxime | Photocyclization | None | Annulated Quinoline | Good | nih.gov |

| 2-Biarylketone O-acetyl oxime | Intramolecular N-arylation | Iron | Phenanthridine | 51-93% | rsc.org |

This table summarizes key methods for the synthesis of quinolines and phenanthridines from O-acetyl oximes.

The synthesis of pyridines, another fundamental heterocyclic core, can be achieved using O-acetyl oximes. A copper and secondary amine-catalyzed [3+3]-type condensation of O-acetyl oximes with α,β-unsaturated aldehydes represents a highly efficient and regioselective method for constructing substituted pyridines. orgsyn.org This transformation is of significant importance due to the widespread presence of the pyridine (B92270) motif in pharmaceuticals and functional organic materials. orgsyn.org

Furthermore, nickel-catalyzed cyclization of unsaturated oximes with alkynes has been developed to produce 2,3,4,6-tetrasubstituted pyridines in good yields. rsc.org This reaction is believed to proceed through the oxidative addition of the oxime N-O bond to the Ni(0) catalyst. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| O-Acetyl Oxime | α,β-Unsaturated Aldehyde | CuI / Secondary Amine | Substituted Pyridine | Good | orgsyn.org |

| Unsaturated Oxime | Alkyne | Ni(0) / IPr | Tetrasubstituted Pyridine | Good | rsc.org |

This table highlights two distinct catalytic systems for the synthesis of substituted pyridines from oxime derivatives.

Precursor for the Synthesis of Amines and Amides

This compound can serve as a precursor for the synthesis of amines and amides through various chemical transformations. The reduction of oximes is a well-established method for the preparation of primary amines. shaalaa.comsarthaks.com For instance, the reduction of propan-2-one oxime (acetone oxime) yields propan-2-amine. shaalaa.com This reduction can be achieved using various reducing agents, including sodium and ethanol (B145695). sarthaks.com

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides. O-acetyl oximes can undergo this rearrangement under certain conditions. For example, under palladium-catalyzed C-H arylation conditions with phenyl iodide and silver acetate (B1210297) in trifluoroacetic acid, an O-acetyl oxime can undergo an in situ Beckmann rearrangement followed by C-H phenylation to afford an acetamide (B32628). nih.gov This demonstrates the potential of O-acetyl oximes to be converted into amides, which are fundamental functional groups in organic chemistry and biochemistry. organic-chemistry.org

| Starting Material | Transformation | Reagents/Conditions | Product | Reference |

| Propan-2-one oxime | Reduction | Sodium / Ethanol | Propan-2-amine | shaalaa.comsarthaks.com |

| O-Acetyl Oxime | Beckmann Rearrangement/C-H Phenylation | Pd-catalyst, PhI, AgOAc, TFA | Acetamide | nih.gov |

This table illustrates the conversion of oxime derivatives to amines and amides.

C-H Functionalization Strategies Utilizing O-Acetyl Oximes

O-acetyl oximes have proven to be effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective activation and functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the efficient construction of complex molecules. nih.gov The oxime group acts as a coordinating ligand for the palladium catalyst, directing the C-H activation to a specific position, typically at the ortho-position of an aromatic ring or the β-position of an aliphatic chain. nih.gov

The resulting C-H functionalized products can then be transformed into a variety of other functional groups, including ketones, alcohols, amines, and heterocycles, by manipulating the O-acetyl oxime directing group. nih.gov This "catch-and-release" strategy enhances the synthetic utility of C-H activation chemistry.

| Substrate Type | C-H Position | Catalyst | Functionalization | Subsequent Transformation | Reference |

| Aromatic O-acetyl oxime | sp² (ortho) | Palladium | Acetoxylation, Iodination, Chlorination | Ketones, Alcohols, Amines, Heterocycles | nih.gov |

| Aliphatic O-acetyl oxime | sp³ (β) | Palladium | Acetoxylation | β-Hydroxy Ketones | nih.gov |

This table outlines the use of O-acetyl oximes as directing groups in palladium-catalyzed C-H functionalization reactions.

Transition Metal-Catalyzed Reactions and Their Scope

The reactivity of this compound is significantly expanded through the use of transition metal catalysts. rsc.org The cleavage of the N-O bond in O-acyl oximes is readily achieved under various transition metal-catalyzed conditions, generating reactive intermediates that can participate in a wide range of chemical transformations.

Palladium catalysis is particularly prominent in this area, enabling C-H functionalization as discussed previously. nih.govnih.gov Copper catalysis has also been extensively explored for the transformation of oximes, providing facile methods for direct C-heteroatom bond formation. rsc.org For instance, copper-catalyzed reactions of oxime acetates can lead to the synthesis of symmetrical N-heterocyclic compounds. rsc.org

Furthermore, O-acetyl oximes can function as internal oxidants in catalytic reactions, which is a key advantage in terms of atom economy and environmental friendliness. This avoids the need for external oxidizing agents. The scope of transition metal-catalyzed reactions involving O-acetyl oximes is broad and continues to expand, with new catalytic systems and transformations being developed. rsc.orgrsc.org

| Metal Catalyst | Reaction Type | Key Feature | Product Class | Reference |

| Palladium | C-H Functionalization | Directing Group Ability | Functionalized Ketones, Alcohols, Amines | nih.gov |

| Copper | Heterocyclization | C-Heteroatom Bond Formation | Symmetrical N-Heterocycles | rsc.org |

| Iron | Intramolecular N-arylation | C-N Bond Formation | Phenanthridines | rsc.org |

| Nickel | Cyclization with Alkynes | N-O Bond Activation | Substituted Pyridines | rsc.org |

This table provides an overview of the scope of transition metal-catalyzed reactions involving O-acetyl oximes.

Copper-Catalyzed Cross-Coupling and Annulation Reactions

Copper catalysis has proven to be a highly effective strategy for activating O-acetyl oximes, such as this compound, to participate in diverse cross-coupling and annulation reactions. These transformations typically proceed through the copper-mediated generation of an iminyl radical or an organocopper species, which can then engage with a variety of coupling partners.

One significant application is the synthesis of N-substituted imines through the copper-catalyzed coupling of O-acyl ketoximes with boronic acids or organostannanes. nih.gov This reaction provides a general method for C-N bond formation under non-basic and non-oxidizing conditions. nih.gov The process is believed to involve the oxidative addition of the O-acetyl oxime's N-O bond to a copper(I) species, followed by reaction with the organoboron or organotin reagent. nih.gov

Table 1: Copper-Catalyzed N-Imination of Boronic Acids with Benzophenone O-Acetyl Oxime

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Tolylboronic acid | N-(diphenylmethylene)-4-methylaniline | 81 |

| 2 | Phenylboronic acid | N-(diphenylmethylene)aniline | 86 |

| 3 | 4-Methoxyphenylboronic acid | N-(diphenylmethylene)-4-methoxyaniline | 92 |

| 4 | 4-Chlorophenylboronic acid | N-(diphenylmethylene)-4-chloroaniline | 85 |

Data sourced from research on the copper-catalyzed N-imination of boronic acids. nih.gov The table demonstrates the scope of the boronic acid coupling partner.

Furthermore, copper catalysis facilitates annulation reactions for the synthesis of important nitrogen-containing heterocycles. For instance, the reaction of O-acetyl oximes with α,β-unsaturated aldehydes, catalyzed by a combination of copper and a secondary amine, yields substituted pyridines. orgsyn.org This transformation is highly regioselective and showcases the utility of O-acetyl oximes in constructing complex heterocyclic frameworks. orgsyn.org

Photoredox Catalysis in O-Acyl Oxime Transformations

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical species under exceptionally mild conditions. sigmaaldrich.com O-acyl oximes, including this compound, are excellent precursors for iminyl radicals under these conditions. researchgate.net Upon irradiation with visible light in the presence of a suitable photocatalyst, the O-acyl oxime undergoes a single-electron transfer (SET) process, leading to the cleavage of the weak N-O bond and the formation of an iminyl radical. researchgate.netacs.org

This strategy has been employed in a variety of transformations. For example, a dual photoredox and copper-catalyzed cyanation of O-acyl oximes has been developed for the synthesis of cyanoimines. acs.org This method combines the photocatalytic generation of the iminyl radical with a copper-catalyzed cyanation step, offering a mild and efficient route to these valuable synthetic intermediates. acs.org Another innovative application is the intramolecular oxy- and aminoacylation of alkenes. rsc.org In this process, an acyl radical, generated from the O-acyl oxime, undergoes a cascade acylation/cyclization reaction to produce a range of acylated saturated heterocycles like tetrahydrofurans and piperidines. rsc.org

Palladium-Catalyzed Heck-type Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org O-acetyl oximes have been ingeniously utilized in Heck-type reactions, expanding the scope of this classic transformation. rsc.org In these reactions, the O-acetyl oxime often serves a dual role: as a directing group to guide the catalyst to a specific C-H bond and as a precursor to the reactive species. nih.gov

Research has demonstrated that O-acetyl ketoximes can react with allylic alcohols in a palladium-catalyzed Heck-type reaction to synthesize pyridines and azafluorenones. rsc.org The proposed mechanism involves the oxidative addition of the oxime's N-O bond to a palladium(0) complex, creating an alkylideneamino-palladium(II) intermediate that subsequently reacts with the alkene. rsc.org

Moreover, O-acetyl oximes have been established as effective and transformable directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov They can direct the acetoxylation of both sp² and sp³ C-H bonds. nih.gov A significant advantage of this directing group is its subsequent versatility; the C-H functionalized oxime product can be readily converted into a variety of other functional groups, including ketones, alcohols, and amines. nih.gov A visible light-induced, palladium-catalyzed alkyl-Heck reaction of oximes has also been developed, which proceeds via the generation of nucleophilic hybrid alkyl Pd radical intermediates. nih.gov

Table 2: Palladium-Catalyzed C-H Acetoxylation Directed by O-Acetyl Oximes

| Entry | Substrate Oxime | Product | Yield (%) |

|---|---|---|---|

| 1 | 3,3-Dimethyl-2-butanone O-acetyl oxime | 1-Acetoxy-3,3-dimethyl-2-butanone O-acetyl oxime | 71 |

| 2 | Acetophenone (B1666503) O-acetyl oxime | 2'-Acetoxyacetophenone O-acetyl oxime | 85 |

| 3 | 4'-Bromoacetophenone O-acetyl oxime | 2'-Acetoxy-4'-bromoacetophenone O-acetyl oxime | 88 |

| 4 | 1-Tetralone O-acetyl oxime | 8-Acetoxy-1-tetralone O-acetyl oxime | 74 |

Data sourced from studies on O-acetyl oximes as directing groups. nih.gov The table illustrates the efficiency of the reaction for both aliphatic (sp³) and aromatic (sp²) C-H bonds.

Rhodium-Catalyzed Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules, particularly in the pharmaceutical industry. rsc.org While the direct hydrogenation of simple ketoximes presents challenges, their O-acetyl derivatives have been explored as suitable substrates for this transformation. datapdf.com

The rhodium-catalyzed enantioselective hydrogenation of ketoxime acetates has been reported as a novel approach for the synthesis of chiral amines. datapdf.com In these reactions, rhodium(I) complexes paired with chiral phosphine (B1218219) ligands catalyze the reduction of the C=N bond. Interestingly, instead of yielding the expected hydroxylamine (B1172632) derivative, the reaction often proceeds with concomitant reduction and rearrangement to afford the corresponding chiral acetamide as the major product. This transformation provides a direct route from prochiral ketoximes to valuable chiral amides. datapdf.com Furthermore, a bimetallic Cu-Rh catalytic system has been developed for the synthesis of azaheterocycles, such as isoquinolines, from aryl ketone O-acetyl oximes and internal alkynes. acs.org

Generation of Specific Functional Groups and Reactive Intermediates

The cleavage of the N-O bond in this compound and related structures is a gateway to generating highly reactive iminyl radicals. beilstein-journals.orgnih.gov These intermediates can be intercepted in various ways to construct specific and often complex functional groups that are valuable in organic synthesis.

Sulfonylation with Sulfur Dioxide Insertion

A notable application of O-acyl oximes is in multicomponent reactions involving the insertion of sulfur dioxide (SO₂) to form sulfonyl-containing molecules. nih.govfigshare.com Vinyl sulfones, for example, are important synthetic building blocks, and methods for their synthesis are of great interest. dntb.gov.uaorganic-chemistry.orgresearchgate.netrsc.org

A photoredox-catalyzed multicomponent sulfonylation has been developed that utilizes O-acyl oximes, a source of sulfur dioxide (like potassium metabisulfite), an alkene, and a nucleophile. acs.orgnih.gov The reaction is initiated by the visible-light-induced formation of an iminyl radical from the O-acyl oxime. acs.org This radical undergoes C-C bond cleavage to produce a carbon radical, which is then trapped by SO₂ to form a sulfonyl radical. acs.org This sulfonyl radical subsequently adds to the alkene, and the resulting radical intermediate is trapped by a nucleophile (such as an alcohol or water) to afford β-alkoxy or β-hydroxy sulfones in moderate to good yields. acs.org This process assembles four distinct components in a single operation to create complex sulfone products. nih.gov

Ynimine Synthesis from O-Acetyl Ketoximes

Ynimines are a class of compounds containing a carbon-nitrogen triple bond, which are valuable precursors for the synthesis of various nitrogen heterocycles. A direct and efficient method for their synthesis has been developed using O-acetyl ketoximes and terminal alkynes under copper catalysis. thieme-connect.com

This transformation, described as a copper-catalyzed aza-Sonogashira cross-coupling, provides access to a range of ynimines in moderate to excellent yields. thieme-connect.com The proposed mechanism involves the formation of a copper acetylide from the terminal alkyne. This species then participates in a catalytic cycle believed to involve oxidative addition to the N-O bond of the O-acetyl oxime, followed by reductive elimination to furnish the ynimine product. thieme-connect.com This method can be extended to a one-pot heteroannulation reaction to provide isoquinolines, further highlighting the synthetic utility of the ynimine intermediate. thieme-connect.com

Spectroscopic and Structural Elucidation in Research on Propan 2 One O Acetyl Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of propan-2-one O-acetyl oxime in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can deduce the precise arrangement of atoms and the bonding network within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that confirm its structure. The two methyl groups attached to the imine carbon are chemically equivalent, giving rise to a single sharp signal. The methyl group of the acetyl moiety appears as another singlet, typically at a slightly different chemical shift.

Similarly, the ¹³C NMR spectrum shows three distinct signals corresponding to the three types of carbon atoms in the molecule: the two equivalent methyl carbons of the propan-2-ylidene group, the imine carbon (C=N), and the carbonyl carbon (C=O) of the acetyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous structures and typical chemical shift values.

¹H NMR Data (CDCl₃, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.05 | Singlet | 6H | (CH₃)₂C=N- |

¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~18.5 | (CH₃)₂C=N- |

| ~160.2 | (CH₃)₂C=N- |

| ~169.0 | -O-C(O)CH₃ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the imine (C=N) and the ester (C=O, C-O) functionalities. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) confirms that the oxime hydroxyl group has been acetylated.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~1770 - 1750 | Strong | C=O Stretch | Acetyl (Ester) |

| ~1670 - 1640 | Medium | C=N Stretch | Imine |

| ~1200 - 1180 | Strong | C-O Stretch | Acetyl (Ester) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) after ionization. The molecular formula of this compound is C₅H₉NO₂, corresponding to a molecular weight of 115.13 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 115.

The fragmentation pattern observed in the mass spectrum gives further structural clues. Common fragmentation pathways for O-acetyl oximes include the cleavage of the N-O bond and the loss of neutral molecules or radicals from the acetyl group.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 115 | [C₅H₉NO₂]⁺ | Molecular Ion |

| 72 | [(CH₃)₂CNO]⁺ | Acetyl radical (•COCH₃) |

| 58 | [(CH₃)₂CN]⁺ | Acetoxy radical (•OCOCH₃) |

X-ray Crystallography for Precise Solid-State Structural Analysis

Such studies would precisely measure the C=N, N-O, and C=O bond lengths and the torsion angles within the molecule, confirming its geometry (e.g., E/Z configuration) and providing insight into intermolecular interactions like hydrogen bonding in the crystal lattice. scispace.com This technique offers an unambiguous structural proof that complements the data obtained from spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. The N-O bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate transient radical intermediates, most notably the iminoxyl radical ((CH₃)₂C=NO•).

EPR spectroscopy is essential for detecting these short-lived species. nih.govresearchgate.net Iminoxyl radicals are characterized by a large hyperfine splitting constant arising from the interaction of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1). nih.gov This interaction typically splits the EPR signal into three lines (a triplet) with a characteristic hyperfine splitting constant (aN) in the range of 28–33 Gauss (G), which is a distinctive feature for iminoxyl radicals. nih.gov The ability to detect these transient intermediates is crucial for understanding the reaction mechanisms involving O-acetyl oximes. rsc.orgresearchwithrutgers.com

Computational and Theoretical Studies on Propan 2 One O Acetyl Oxime Systems

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical methods are essential for accurately describing the electronic structure of molecules, making them ideal for studying chemical reactions involving bond breaking and formation. For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with high-level QM calculations and the surrounding environment is described using computationally less expensive MM force fields.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving oximes. For instance, the Beckmann rearrangement, a classic reaction of oximes to form amides, has been investigated using QM/MM approaches. researchgate.net Studies on the parent acetone (B3395972) oxime show that the reaction involves key steps such as dehydration and methyl group migration. researchgate.net The transition state structures for these steps can be precisely located and characterized using computational methods.

Another area of investigation is the intramolecular oxime transfer reaction, which leads to the formation of valuable heterocyclic compounds like isoxazolines. DFT calculations (at the PBE0/def2-TZVPP level) on acetone oxime have shown that the reaction profile's highest barriers correspond to water-addition and -expulsion steps. nih.govjyu.fi These computational models allow researchers to visualize the geometry of transition states and understand the electronic changes that occur throughout the reaction pathway. The O-acetyl group in propan-2-one O-acetyl oxime serves as a good leaving group, a role often facilitated by acid catalysis in the parent oxime, which influences the mechanism and transition state structures. masterorganicchemistry.com

A significant output of QM calculations is the determination of activation energies (energy barriers), which are crucial for predicting reaction rates. For the Beckmann rearrangement of acetone oxime in supercritical water, QM/MM calculations have quantified the reduction in the activation energy due to the catalytic participation of water molecules. researchgate.net The involvement of two water molecules was found to lower the activation barrier by 12.3 kcal/mol and stabilize the transition state. researchgate.net

Similarly, for the intramolecular oxime transfer reaction, the computed reaction profile identifies the rate-determining steps by quantifying the energy barriers for each elementary step. jyu.fi This information is in line with experimental evidence and provides a quantitative understanding of the reaction kinetics. nih.govjyu.fi Such calculations can be applied to this compound to predict how the O-acetyl group modifies the energy landscape of its reactions compared to the parent oxime.

| Reaction | Computational Method | Key Step | Calculated Activation Energy (kcal/mol) | Finding |

|---|---|---|---|---|

| Beckmann Rearrangement | QM/MM | Dehydration (with 2 H₂O molecules) | ΔE = -12.3 (reduction) | Water molecules have a significant catalytic effect, lowering the energy barrier. researchgate.net |

| Intramolecular Oxime Transfer | DFT (PBE0/def2-TZVPP) | Water-addition/expulsion | Highest barriers on the pathway | These steps are predicted to be the rate-determining steps of the reaction. nih.govjyu.fi |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While QM methods are precise, they are computationally intensive. For studying the conformational landscape and stability of larger systems or over longer timescales, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. MD simulations, in particular, provide insights into the dynamic behavior of molecules by simulating the movement of atoms over time.

For a flexible molecule like this compound, key conformational features include the rotation around the C=N, N-O, and O-C(O) single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. plos.org Although specific MD studies on this compound are not widely reported, the methodology has been extensively applied to other flexible molecules to understand their structural diversity. plos.org These simulations can reveal preferences for specific arrangements, such as a gauche or anti-relationship between different functional groups, which can be influenced by electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

For a class of compounds like O-acetyl oximes, QSAR models could be developed to predict their reactivity in various reactions, such as their efficiency as directing groups in C-H functionalization or their rate of hydrolysis. nih.gov Studies on other oxime derivatives have successfully screened libraries of compounds for their reactivity in organophosphate inactivation. nih.gov In such a study, kinetic parameters like observed rate constants (k_obsd) are measured for each compound. These experimental reactivity data are then correlated with calculated molecular descriptors (e.g., pKa, logP, steric parameters, electronic properties like partial atomic charges). The resulting QSAR model can then be used to guide the design of new oximes with enhanced reactivity.

| Compound | Descriptor 1 (e.g., pKa of oxime) | Descriptor 2 (e.g., Steric Factor) | Descriptor 3 (e.g., NBO Charge on Oxime N) | Measured Reactivity (e.g., log(k_obsd)) |

|---|---|---|---|---|

| Oxime A | 9.1 | 1.5 | -0.45 | -2.5 |

| Oxime B | 8.5 | 2.1 | -0.48 | -2.1 |

| Oxime C | 9.5 | 1.8 | -0.43 | -2.9 |

Molecular Docking and Interaction Studies with Model Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an oxime derivative, might interact with the active site of a biological target like an enzyme.

Oximes are well-known as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates. mdpi.comresearchgate.net Molecular docking studies have been performed on various oximes to elucidate their binding mode within the AChE active site. mdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. Docking results can also calculate a binding affinity or "docking score," which helps to rank potential candidates. researchgate.net While specific docking studies on this compound are not prominent, the methodology could be applied to predict its potential interactions with various protein targets and provide mechanistic insights into any observed biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry can accurately predict a range of spectroscopic parameters for molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. An integrated computational approach, often employing DFT, can predict rotational constants, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. researchgate.net

For this compound, QM calculations could predict its vibrational spectrum. The calculated frequencies, after appropriate scaling, can be compared with an experimental FT-IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as the C=N stretch, N-O stretch, and C=O stretch of the acetyl group. This comparison serves as a powerful validation of both the experimental structure and the computational model. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1755 | 1760 | Acetyl carbonyl group |

| C=N Stretch | 1660 | 1665 | Oxime C=N bond |

| N-O Stretch | 950 | 955 | Oxime N-O bond |

| C-H Stretch (sp³) | 2980 | 2985 | Methyl groups |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Oxime Ester Transformations

The transformation of oxime esters is an area ripe for the development of innovative and sustainable catalytic systems. Current methodologies often rely on transition metals like palladium, which, while effective, present challenges related to cost and environmental impact. Future research is increasingly focused on creating more sustainable alternatives.

A primary goal is the design of catalysts based on earth-abundant, first-row transition metals such as iron, copper, and nickel. These metals offer a greener and more economical approach to activating the N-O bond of oxime esters. For instance, iron-catalyzed carbonylative cyclization of unsaturated aromatic oxime esters has been demonstrated, showcasing a move away from precious metals. Similarly, copper-catalyzed radical cross-coupling reactions of oxime esters with styrenes and boronic acids are expanding the synthetic toolkit.

Furthermore, the concept of photoredox catalysis is a significant frontier. nih.gov Utilizing visible light to drive chemical reactions, photoredox systems can generate radical intermediates from oxime esters under exceptionally mild conditions, often at room temperature. nih.gov This approach minimizes energy consumption and reduces the need for harsh reagents, aligning with the principles of green chemistry. The development of novel organic dyes and semiconductor-based photocatalysts tailored for oxime ester activation will be crucial in advancing this domain.

The table below summarizes emerging catalytic strategies for oxime ester transformations.

| Catalytic System | Metal/Catalyst Type | Key Advantages | Research Direction |

| Earth-Abundant Metal Catalysis | Iron (Fe), Copper (Cu), Nickel (Ni) | Low cost, low toxicity, high abundance | Design of new ligand scaffolds to control reactivity and selectivity. |

| Photoredox Catalysis | Organic Dyes, Semiconductor Nanomaterials | Mild reaction conditions, high energy efficiency, sustainable energy source (light) | Development of catalysts with tailored absorption spectra for specific transformations. nih.gov |

| Biocatalysis | Engineered Enzymes | High selectivity, operation in aqueous media, biodegradable | Discovery and engineering of enzymes capable of N-O bond cleavage and subsequent functionalization. |

These advancements aim to create more atom-economical and environmentally benign processes, enhancing the synthetic utility of compounds like propan-2-one O-acetyl oxime. nsf.gov

Exploration of New Radical Pathways and Their Synthetic Utility in Complex Molecule Synthesis